molecular formula C9H13BO3 B1587631 2-Propoxyphenylboronic acid CAS No. 134896-34-7

2-Propoxyphenylboronic acid

Cat. No.: B1587631
CAS No.: 134896-34-7
M. Wt: 180.01 g/mol
InChI Key: ZDPMWYOVDLDQDT-UHFFFAOYSA-N
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Description

2-Propoxyphenylboronic acid: is an organic compound with the molecular formula C9H13BO3 . It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-propoxyphenyl halides using diboronic acid or bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate) for Suzuki-Miyaura coupling.

    Hydrogen peroxide: for oxidation reactions.

    Acids or bases: for hydrolysis reactions.

Major Products:

    Biaryl compounds: from Suzuki-Miyaura coupling.

    Phenols: from oxidation and hydrolysis reactions.

Scientific Research Applications

2-Propoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-propoxyphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s ability to interact with biological molecules also makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 2-Ethoxyphenylboronic acid

Comparison: 2-Propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to other phenylboronic acids. For example, the longer alkyl chain in this compound may enhance its solubility in organic solvents, making it more suitable for certain reactions and applications .

Properties

IUPAC Name

(2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPMWYOVDLDQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400966
Record name 2-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134896-34-7
Record name 2-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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